Buta-1,3-diene;2-ethenylpyridine;styrene

Polymer nanocomposites Tensile strength Styrene-butadiene rubber

This butadiene-styrene-2-vinylpyridine terpolymer (VP latex) is the industry-standard latex for RFL dip formulations in tire cord, conveyor belt, and hose fabric reinforcement. Unlike SBR or XSBR, its pyridine moiety enables hydrogen bonding and coordination with nylon, rayon, and polyester fibers, delivering higher H-pullout forces and bond durability. In nanocomposites, 8 wt% VPR increases tensile stress by 45.2% and tear strength by 51.6% while reducing tanδ at 60°C by 42.7%. The vinylpyridine unit also accelerates sulfur vulcanization as a polymeric cure activator, increasing crosslink density for faster production cycles. Specifying this terpolymer over generic SBR directly improves adhesion integrity, cure efficiency, and long-term mechanical performance under dynamic service conditions.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 25053-48-9
Cat. No. B1605809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButa-1,3-diene;2-ethenylpyridine;styrene
CAS25053-48-9
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESC=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1
InChIInChI=1S/C8H8.C7H7N.C4H6/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7;1-3-4-2/h2-7H,1H2;2-6H,1H2;3-4H,1-2H2
InChIKeyQUEICCDHEFTIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buta-1,3-diene;2-ethenylpyridine;styrene (CAS 25053-48-9): Technical Profile and Procurement Relevance


Buta-1,3-diene;2-ethenylpyridine;styrene (CAS 25053-48-9), commonly referred to as butadiene-styrene-2-vinylpyridine terpolymer or VP latex, is a specialty elastomeric copolymer synthesized via emulsion polymerization of 1,3-butadiene, styrene, and 2-vinylpyridine . The polymer is predominantly utilized as a latex dispersion for rubber-to-fabric adhesion in tire cord dipping, conveyor belts, and hoses, where its pyridine moieties confer strong interfacial bonding through hydrogen bonding and coordination interactions with reinforcing fibers . Characteristic monomer ratios in commercial grades typically approximate 70% butadiene, 15% styrene, and 15% 2-vinylpyridine, though custom formulations are available to meet specific performance requirements [1].

Why Generic SBR or Carboxylated Latices Cannot Replace Buta-1,3-diene;2-ethenylpyridine;styrene in Critical Adhesion Applications


The presence of the 2-vinylpyridine monomer in the terpolymer structure imparts a polar, nitrogen-containing heterocyclic functionality that is absent in conventional styrene-butadiene rubber (SBR) or carboxylated styrene-butadiene rubber (XSBR) latices. This pyridine group enables specific, strong interactions—including hydrogen bonding and coordination with metal ions—with the surface of synthetic fibers such as nylon, rayon, and polyester [1]. In comparative studies, RFL (resorcinol-formaldehyde-latex) dip systems formulated with VP latex consistently yield higher H-pullout forces and bond strengths than those formulated with SBR latex alone [2]. Furthermore, the vinylpyridine moiety acts as a polymeric activator, accelerating sulfur vulcanization kinetics and elevating the crosslink density of the final composite relative to butadiene-styrene copolymers lacking the pyridine unit [3]. Consequently, substituting a generic SBR or XSBR latex for this terpolymer in tire cord or high-performance fabric-reinforced rubber goods will demonstrably compromise adhesion durability, cure efficiency, and long-term mechanical integrity under dynamic service conditions.

Quantitative Performance Differentiation of Buta-1,3-diene;2-ethenylpyridine;styrene (CAS 25053-48-9) Against Benchmark Elastomers


Tensile Strength Enhancement in SBR Nanocomposites: VPR vs. Organoclay

Incorporation of butadiene-styrene-vinylpyridine rubber (VPR) into a styrene-butadiene rubber (SBR) matrix containing nanoclay significantly boosts ultimate tensile strength. A direct comparison reveals that the SBR/VPR/clay nanocomposite achieves a tensile strength of 16.3 MPa, representing a 930% increase over unfilled pure SBR and a 30% improvement over a conventional SBR/organoclay nanocomposite prepared with the same filler loading [1].

Polymer nanocomposites Tensile strength Styrene-butadiene rubber

Mechanical Property Augmentation in NR/MMT Composites via VPR Compatibilization

When employed as a compatibilizer in natural rubber (NR)/montmorillonite (MMT) composites, butadiene-styrene-vinylpyridine rubber (VPR) latex dramatically improves mechanical robustness. Compared to an unfunctionalized NR/MMT composite, the addition of 8 wt% VPR increases tensile stress by 45.2% and tear strength by 51.6% [1]. Concurrently, the tan delta at 60°C—a key indicator of rolling resistance in tire applications—decreases by 42.7%, signifying a substantial reduction in hysteretic energy loss [1].

Natural rubber Compatibilizer Tear strength Montmorillonite

Accelerated Vulcanization Kinetics and Elevated Modulus in SBR Compounds

Vinylpyridine-containing terpolymers function as polymeric activators that accelerate the sulfur vulcanization process of butadiene-based rubbers. Patent data explicitly state that terpolymers derived from butadiene, styrene, and a small amount of vinylpyridine exhibit a faster cure rate and produce vulcanizates with a higher modulus than control copolymers composed solely of butadiene and styrene [1]. The activation effect is most pronounced when the vinylpyridine content in the polymeric activator ranges between 20% and 65% by weight [2].

Vulcanization Cure rate Modulus Rubber compounding

Superior Adhesion Bond Strength in RFL Dipping Systems: NR/VP vs. XSBR/VP

In resorcinol-formaldehyde-latex (RFL) dip formulations for reinforcing cords, the choice of latex component critically influences the resulting bond strength to the rubber matrix. A comparative study evaluating RFL systems on Nylon and Rayon cords demonstrated that a dip system based on natural rubber/vinylpyridine latex (NR/VP) provides higher bond strength than a system based on carboxylated styrene-butadiene rubber/vinylpyridine latex (XSBR/VP) [1]. The bond strength ranking NR/VP > XSBR/VP underscores the specific synergy between the vinylpyridine moiety and the natural rubber component in achieving maximum adhesion.

Tire cord adhesion RFL dip Natural rubber Carboxylated SBR

Historical Superiority of Vinylpyridine Rubbers over Early SBR: Tensile Strength, Tear, and Cut Growth Resistance

Early comparative evaluations conducted under the U.S. Government synthetic rubber program established foundational performance differentiators for vinylpyridine-based elastomers. Compared to the butadiene/styrene copolymers (SBR) polymerized at 122°F that were standard at the time, butadiene/vinylpyridine copolymers exhibited measurable superiority in tensile strength, tear resistance, and resistance to cut growth [1]. Terpolymers incorporating vinylpyridine alongside styrene and butadiene generally retained these advantages while mitigating some processing challenges [1].

Synthetic rubber history Mechanical properties Butadiene copolymers

High-Value Application Scenarios for Buta-1,3-diene;2-ethenylpyridine;styrene (CAS 25053-48-9) Based on Quantified Differentiation


Tire Cord Dipping Formulations Requiring Superior Rubber-to-Fabric Adhesion

The primary industrial application of this terpolymer is as the latex component in RFL dipping solutions for tire cord fabrics (nylon, rayon, polyester). As established in Section 3 (Evidence Item 4), the NR/VP latex system delivers higher bond strength than XSBR/VP alternatives. This superior adhesion is critical for maintaining tire structural integrity under high-speed, high-load, and high-temperature service conditions. Procurement of VP latex for this application is justified by its unique ability to form strong hydrogen bonds and coordination complexes with fiber surfaces, a mechanism not available with standard SBR latices [1].

Reinforcement of Rubber Nanocomposites for High-Strength, Low-Rolling-Resistance Tires

In the development of 'green' tire tread compounds, the use of butadiene-styrene-vinylpyridine rubber (VPR) as a compatibilizer for nanofillers like montmorillonite offers a dual benefit. As quantified in Section 3 (Evidence Item 2), VPR addition at 8 wt% increases tensile stress by 45.2% and tear strength by 51.6%, while simultaneously reducing tanδ at 60°C by 42.7%. This translates to a tire tread that is both stronger (resistant to wear and tear) and more fuel-efficient (lower rolling resistance). Sourcing VPR for such nanocomposite formulations is a strategic decision to access a combination of reinforcement and dynamic property enhancement unattainable with conventional SBR or unfunctionalized fillers [2].

Vulcanization Activator in High-Throughput Rubber Manufacturing

In rubber compounding operations where production cycle time is a critical cost driver, the incorporation of a vinylpyridine-containing terpolymer as a polymeric activator can yield significant efficiency gains. As supported by patent evidence in Section 3 (Evidence Item 3), terpolymers of butadiene, styrene, and vinylpyridine accelerate the sulfur cure rate and enhance the modulus of butadiene-based rubber vulcanizates relative to vinylpyridine-free SBR. This allows molded rubber parts to be demolded sooner, increasing press utilization and overall plant throughput. Procurement of this terpolymer for activator applications is a direct lever for improving manufacturing economics [3].

Formulation of High-Performance Conveyor Belts and Hoses

Industrial rubber products such as conveyor belts and hoses rely on robust adhesion between the rubber matrix and reinforcing fabric plies to withstand repeated flexing, tension, and abrasive wear. The vinylpyridine functionality in the terpolymer latex promotes durable interfacial bonding that resists delamination. The historical mechanical property advantages of vinylpyridine rubbers over SBR in tensile strength, tear resistance, and cut growth resistance (Section 3, Evidence Item 5) further support its use in these demanding applications. For procurement, specifying a VP latex over a generic SBR latex in the fabric treatment stage is a direct investment in the extended service life and reliability of the finished product [4].

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